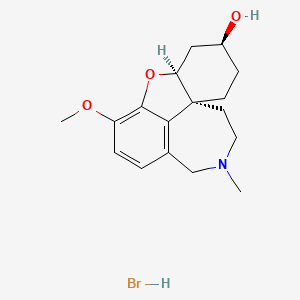
Lycoramine
描述
Lycoramine is a dihydro-derivative of galanthamine, isolated from Lycoris radiate . It is a potent acetylcholinesterase (AChE) inhibitor . The molecular weight of Lycoramine is 289.37 .
Synthesis Analysis
The total synthesis of Lycoramine has been achieved through several steps. The process involves efficient ruthenium-catalyzed asymmetric hydrogenation of racemic α-aryloxy cyclic ketone via dynamic kinetic resolution and palladium-catalyzed intramolecular reductive Heck cyclization . Another approach involves a Rh-catalyzed gram-scale C-C activation for the tetracyclic carbon framework and a regioselective Pd-catalyzed C-H activation for double-bond introduction .
Molecular Structure Analysis
The IUPAC name of Lycoramine is 1,2-dihydrogalanthamine . The InChI code is 1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3/t12-,14-,17-/m0/s1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Lycoramine include asymmetric hydrogenation and intramolecular reductive Heck cyclization . These reactions are catalyzed by ruthenium and palladium respectively .
Physical And Chemical Properties Analysis
Lycoramine has a boiling point of 436.4±45.0 °C at 760 mmHg and a melting point of 122-124 °C . Its density is 1.25g/cm3 .
科学研究应用
Alzheimer’s Disease Treatment
Lycoramine hydrobromide has been studied for its potential in treating Alzheimer’s disease (AD). It acts as an acetylcholinesterase inhibitor, which can help increase the levels of acetylcholine in the brain, potentially improving cognitive function in AD patients . This application is particularly significant given the increasing prevalence of AD and the need for effective treatments.
Antitumor Activity
Research has indicated that Lycoramine hydrobromide exhibits antitumor properties. It has been explored for its ability to inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapy .
Antifungal and Antibacterial Properties
The compound has shown promise in combating fungal and bacterial infections. Its antifungal and antibacterial activities make it a potential ingredient in the development of new antimicrobial medications .
Antiviral Applications
Lycoramine hydrobromide has been reported to possess antiviral activities, which could be harnessed in the treatment of various viral infections. This is particularly relevant in the context of emerging and re-emerging viral diseases .
Analgesic Effects
The analgesic properties of Lycoramine hydrobromide suggest its use as a pain reliever. Studies are exploring its effectiveness in managing pain without the side effects associated with traditional analgesics .
Cholinesterase Inhibition
Apart from its role in AD treatment, the cholinesterase inhibition effect of Lycoramine hydrobromide has broader implications. It could be used in the treatment of other conditions associated with cholinergic system dysfunctions .
Antimalarial Potential
Lycoramine hydrobromide has been evaluated for its antimalarial properties. Given the global impact of malaria and the resistance to current treatments, the compound’s potential in this field is of high interest .
Neuroprotective Agent
Finally, Lycoramine hydrobromide is being researched for its neuroprotective effects. It may help protect neuronal cells from damage, which is crucial in the treatment of neurodegenerative diseases .
作用机制
Target of Action
Lycoramine hydrobromide primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, Lycoramine hydrobromide increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
Lycoramine hydrobromide interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels enhance cholinergic transmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
Lycoramine hydrobromide affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition disrupts the normal function of the pathway, leading to increased levels of acetylcholine. The increased acetylcholine can then bind to more acetylcholine receptors, enhancing the transmission of nerve signals . Additionally, it has been suggested that lycoramine may interact with the amyloid-β peptide, potentially influencing pathways related to Alzheimer’s disease .
Pharmacokinetics
These properties can include absorption in the gastrointestinal tract following oral administration, distribution throughout the body, metabolism by liver enzymes, and excretion through the kidneys . .
Result of Action
The primary molecular effect of Lycoramine hydrobromide is the inhibition of AChE, leading to increased acetylcholine levels . This can enhance cholinergic transmission, potentially affecting various physiological processes. For instance, it has been suggested that Lycoramine hydrobromide may have neuroprotective effects, reducing the production of reactive oxygen species and interleukin-6 in UVB-exposed cells .
Action Environment
The action of Lycoramine hydrobromide can be influenced by various environmental factors. For example, the compound is derived from plants, and factors such as light quality can affect the accumulation of alkaloids in these plants . Furthermore, the bioavailability and efficacy of Lycoramine hydrobromide could potentially be influenced by factors such as the patient’s diet, other medications they are taking, and their overall health status . .
属性
IUPAC Name |
(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-4,12,14,19H,5-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGKMCUNORDOLD-XPSHAMGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CC[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641026 | |
| Record name | 1,2-Dihydrogalanthamine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lycoramine hydrobromide | |
CAS RN |
89505-76-0 | |
| Record name | 1,2-Dihydrogalanthamine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for lycoramine?
A1: Lycoramine acts as an acetylcholinesterase (AChE) inhibitor. [, , , , , ] This means it prevents the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels in the synaptic cleft.
Q2: Does lycoramine affect butyrylcholinesterase (BChE)?
A3: Yes, lycoramine demonstrates inhibitory activity against BChE. [] In a study comparing various Amaryllidaceae alkaloids, trisphaeridine showed the most potent BChE inhibition, while lycoramine exhibited moderate activity. []
Q3: What are the downstream effects of lycoramine's AChE inhibitory activity?
A3: Increased acetylcholine levels resulting from AChE inhibition by lycoramine can lead to various effects, including:
- Enhanced muscle contraction: Lycoramine increases the sensitivity of skeletal muscle to acetylcholine, leading to enhanced muscle contraction. [, ] This property has been investigated for potential applications in conditions like myasthenia gravis. []
- Improved cognitive function: In a mouse model of Alzheimer's disease, lycoramine administration was associated with a reversal of cognitive decline, observed through behavioral testing and proteomics analysis. [] The study suggested potential alterations in molecular pathways linked to cognitive function. []
- Autonomic nervous system effects: Lycoramine can cause a transient fall in blood pressure, potentiate the hypotensive response to acetylcholine, and increase smooth muscle activity in the intestines. [, ]
Q4: Has lycoramine demonstrated efficacy in any in vivo models?
A5: Yes, research using a mouse model of Alzheimer's disease has shown promising results. Lycoramine administration led to: []
- Reversal of cognitive decline, as assessed by behavioral tests like the Morris water maze. []
- Clearance of amyloid beta (Aβ) plaques, a hallmark of Alzheimer's disease, observed through immunohistochemistry. []
Q5: What is the molecular formula and weight of lycoramine?
A6: The molecular formula of lycoramine is C17H21NO4, and its molecular weight is 303.35 g/mol. [, , , ]
Q6: What are some key spectroscopic characteristics of lycoramine?
A6:
- UV-Vis Spectroscopy: Lycoramine exhibits characteristic UV absorption maxima at specific wavelengths. For instance, its UV spectrum shows peaks at λmax 231 nm (log ε 3.94) and 285 nm (log ε 3.74). []
- Infrared Spectroscopy (IR): The IR spectrum of lycoramine displays absorption bands indicative of its functional groups, such as a hydroxyl group (3500-3400 cm-1) and an aromatic ring. []
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed insights into the structure of lycoramine. For example, the 1H NMR spectrum of papyramine, a related alkaloid, reveals characteristic signals for protons associated with various functional groups. [] The NMR spectrum of lycoramine exhibits interesting behavior due to the presence of a hydroxyl group at C6, leading to the observation of dual chemical shifts for certain protons. []
Q7: Are there any studies on the stability of lycoramine under different conditions?
A8: While specific studies on lycoramine's stability are limited in the provided research, it's important to note that alkaloids, in general, can be sensitive to environmental factors like light, temperature, and pH. []
Q8: What strategies can be employed to enhance the stability of lycoramine?
A8: Potential strategies for improving the stability of lycoramine could include:
Q9: Are there any known catalytic properties of lycoramine?
A10: The provided research does not describe any catalytic properties of lycoramine. Its primary mechanism of action revolves around AChE inhibition. [, , , , , ]
Q10: Have any computational chemistry studies been conducted on lycoramine?
A10: While the provided research doesn't detail specific computational studies on lycoramine, this approach could be valuable for:
- Understanding its interaction with AChE: Molecular docking simulations could provide insights into how lycoramine binds to the active site of AChE. []
- Structure-activity relationship (SAR) studies: Computational models could help predict the AChE inhibitory activity of lycoramine derivatives, guiding the design of more potent analogues. [, ]
Q11: How do structural modifications of lycoramine impact its activity?
A12: Studies on lycoramine derivatives, specifically its dimethyl-carbamate analogues, have shown that structural changes influence its AChE inhibitory activity, muscle potentiating effects, and ability to antagonize d-tubocurarine blockade. [] For example, the methiodide derivative exhibited greater potency in these aspects compared to the hydrochloride form. []
Q12: What is the toxicity profile of lycoramine?
A13: Lycoramine is considered toxic. [] In animal studies, toxic symptoms included salivation, twitching, and convulsions, with death often occurring due to respiratory paralysis. []
Q13: Are there any known long-term effects of lycoramine exposure?
A13: The long-term effects of lycoramine exposure have not been extensively studied.
Q14: What analytical methods are commonly used to detect and quantify lycoramine?
A14: Various analytical techniques have been employed for lycoramine analysis, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection (HPLC-FD), enables the separation and quantification of lycoramine in plant extracts and biological samples. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a powerful tool for identifying and quantifying lycoramine based on its characteristic mass-to-charge ratio. [, ]
- Flow Injection Chemiluminescence (FI-CL): This method utilizes the chemiluminescent reaction of luminol-K3Fe(CN)6, which is inhibited by lycoramine, allowing for its determination in pharmaceutical preparations and serum. []
Q15: Is there any information available on the environmental impact of lycoramine?
A18: The ecological effects of lycoramine are not extensively discussed in the provided research. Considering its potential toxicity, [] further investigation into its environmental fate and potential risks is crucial.
Q16: What is the historical context of lycoramine research?
A19: Interest in lycoramine stems from its presence in the Amaryllidaceae family, which is known to produce various alkaloids with medicinal properties. [, , ] Early research focused on isolating and characterizing these alkaloids, including lycoramine, from different plant species. [, ] Subsequent studies have explored its pharmacological activities, particularly its AChE inhibitory potential. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




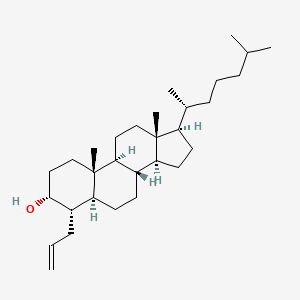
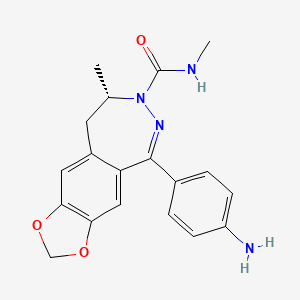
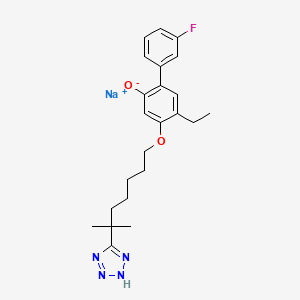
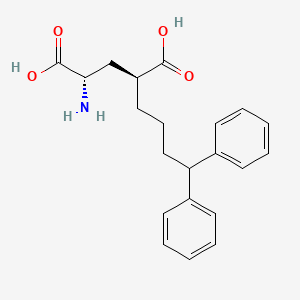
![N-[(5-{2-[(6R)-2-Amino-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]ethyl}-2-thienyl)carbonyl]-L-glutamic acid](/img/structure/B1675664.png)
![2-[(E)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675669.png)
![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B1675670.png)
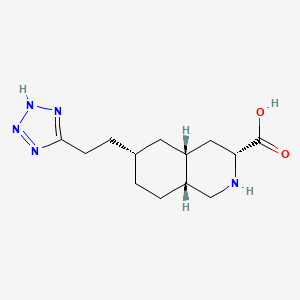
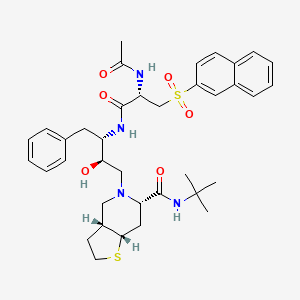


![2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine](/img/structure/B1675676.png)
![(2S)-2-(4-(3-Amino-1,9-dioxo-1,2,5,6,6a,7-hexahydroimidazo[1,5-f]pteridin-8(9H)-yl)benzamido)pentanedioic acid](/img/structure/B1675677.png)